molecular formula C21H16BrNO3S3 B2683011 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole CAS No. 850928-39-1

4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole

Cat. No.: B2683011
CAS No.: 850928-39-1
M. Wt: 506.45
InChI Key: IWNJGGJCXMXIRJ-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the bromophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Thioether formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions might target the sulfonyl or bromophenyl groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole: Lacks the thioether group.

    5-((4-Methylbenzyl)thio)-2-(thiophen-2-yl)oxazole: Lacks the sulfonyl group.

    4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)oxazole: Lacks the thiophene ring.

Uniqueness

The presence of multiple functional groups in 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole makes it unique and potentially useful for a wide range of applications, from organic synthesis to materials science.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO3S3/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(26-21)18-3-2-12-27-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNJGGJCXMXIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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